N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Description
N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a Schiff base derivative characterized by a benzylidene core substituted with a chloro group at position 2 and a nitro group at position 3. The piperazine ring is further functionalized with a 4-methylbenzyl group. Its molecular formula is C₁₉H₂₁ClN₄O₂, with a molecular weight of 372.85 g/mol (CID: 5347969) . Key structural features include:
Properties
IUPAC Name |
(E)-1-(2-chloro-5-nitrophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-12-18(24(25)26)6-7-19(17)20/h2-7,12-13H,8-11,14H2,1H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGDMKKJKYZMNX-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303102-27-4 | |
| Record name | N-(2-CHLORO-5-NITROBENZYLIDENE)-4-(4-METHYLBENZYL)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzaldehyde and 4-(4-methylbenzyl)piperazine.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-(4-methylbenzyl)piperazine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the above synthetic route with optimization of reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Oxidation: The compound can undergo oxidation reactions, where the benzylidene group may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Differences and Implications
Substituent Effects on Lipophilicity: The 4-methylbenzyl group in the target compound enhances lipophilicity compared to the 2-methoxyphenyl analog (), which introduces polar methoxy functionality .
Electron-Withdrawing vs. Electron-Donating Groups :
- All analogs retain the 2-chloro-5-nitrobenzylidene core, where the nitro group (electron-withdrawing) and chloro group (moderately electron-withdrawing) stabilize the Schiff base via resonance .
- The methoxy group in ’s compound is electron-donating, which may alter electronic distribution and reactivity .
Collision Cross-Section (CCS) Trends :
- The target compound’s CCS (186.4 Ų) is smaller than the 1-naphthylmethyl analog (195.2 Ų), reflecting differences in molecular conformation and solvation .
- The phenyl analog () has a CCS of 191.0 Ų, suggesting intermediate size between methylbenzyl and naphthylmethyl derivatives .
Research Findings and Pharmacological Relevance
Substituent-Driven Activity
- 4-Methylbenzyl vs. Phenyl : The methylbenzyl group in the target compound may enhance membrane permeability compared to the phenyl analog due to increased hydrophobicity .
- Naphthylmethyl Derivatives : The bulkier naphthylmethyl group () could improve interactions with hydrophobic protein pockets but may limit metabolic stability .
Biological Activity
N-(2-chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H16ClN3O2
- Molecular Weight : 303.76 g/mol
- IUPAC Name : this compound
The presence of a nitro group and a chloro substituent suggests potential reactivity that could influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Observed |
|---|---|
| Bacillus cereus | Active |
| Bacillus subtilis | Active |
| Clostridium perfringens | Active |
In vitro studies have demonstrated that piperazine derivatives can inhibit protein and DNA synthesis in bacteria, leading to cell death. The mechanism appears to involve interference with essential cellular processes without affecting cell wall synthesis directly .
Anticancer Potential
The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Preliminary studies indicate that similar piperazine derivatives can induce apoptosis in cancer cells by:
- Modulating cell signaling pathways
- Inhibiting specific kinases involved in tumor growth
For example, a related study highlighted that certain piperazine compounds showed promise in inhibiting the proliferation of cancer cell lines through mechanisms that involve the activation of apoptotic pathways .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- DNA Interaction : Potential binding to DNA or RNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : Altering signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, shedding light on the potential effects of this compound:
- Study 1 : A study published in PubMed examined a series of piperazine derivatives and found significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting low micromolar IC50 values .
- Study 2 : Research published in De Gruyter analyzed the crystal structure of related compounds, providing insights into their stability and reactivity, which are crucial for understanding their biological interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
